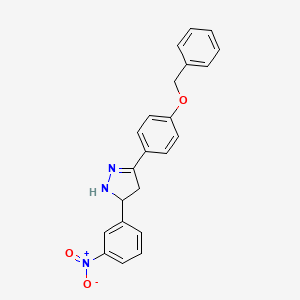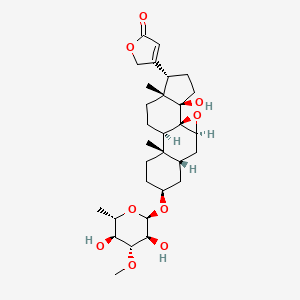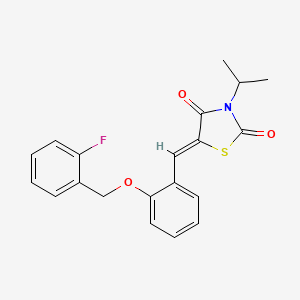
CB2R agonist 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CB2R agonist 3 is a synthetic compound that selectively targets the cannabinoid receptor type 2 (CB2R). The endocannabinoid system, which includes CB2R, plays a crucial role in various physiological processes, including pain modulation, inflammation, and immune response. Unlike cannabinoid receptor type 1 (CB1R), which is primarily found in the central nervous system, CB2R is predominantly expressed in immune cells, making it an attractive target for therapeutic interventions without the psychoactive effects associated with CB1R activation .
Métodos De Preparación
The synthesis of CB2R agonist 3 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance selectivity and potency. Common synthetic routes include:
Pyrazole Derivatives: One method involves the synthesis of pyrazole derivatives, which are known for their high affinity and selectivity towards CB2R.
Double Luciferase Screening System: This system is used to screen potential CB2R agonists from botanical compounds, followed by validation using cAMP accumulation assays.
Industrial production methods focus on optimizing yield and purity through scalable processes, often involving high-throughput screening and automated synthesis techniques.
Análisis De Reacciones Químicas
CB2R agonist 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions include various functionalized derivatives that enhance the compound’s pharmacological properties .
Aplicaciones Científicas De Investigación
CB2R agonist 3 has a wide range of scientific research applications, including:
Mecanismo De Acción
CB2R agonist 3 exerts its effects by selectively binding to the CB2R, which is a G-protein-coupled receptor. Upon activation, CB2R initiates a signaling cascade that involves the inhibition of adenylate cyclase, leading to a decrease in cyclic AMP levels. This, in turn, modulates various downstream pathways, including the activation of mitogen-activated protein kinases (MAPKs) and the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). These pathways play a crucial role in mediating the compound’s anti-inflammatory, analgesic, and immunomodulatory effects .
Comparación Con Compuestos Similares
CB2R agonist 3 is compared with other similar compounds, such as:
RNB-61: A tetra-substituted pyrazole CB2R full agonist with high potency and peripherally restricted action.
RG7774 (Vicasinabin): An orally bioavailable CB2R agonist that decreases retinal vascular permeability and ocular inflammation.
This compound is unique due to its specific structural modifications that enhance its selectivity and potency towards CB2R, making it a promising candidate for therapeutic applications.
Propiedades
Fórmula molecular |
C20H18FNO3S |
|---|---|
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
(5Z)-5-[[2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-3-propan-2-yl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H18FNO3S/c1-13(2)22-19(23)18(26-20(22)24)11-14-7-4-6-10-17(14)25-12-15-8-3-5-9-16(15)21/h3-11,13H,12H2,1-2H3/b18-11- |
Clave InChI |
VVZZKEQWCLUNGA-WQRHYEAKSA-N |
SMILES isomérico |
CC(C)N1C(=O)/C(=C/C2=CC=CC=C2OCC3=CC=CC=C3F)/SC1=O |
SMILES canónico |
CC(C)N1C(=O)C(=CC2=CC=CC=C2OCC3=CC=CC=C3F)SC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3H-1,2,4-Triazino[5,6-b]indole-3-thione, 8-bromo-2,5-dihydro-5-methyl-](/img/structure/B15136151.png)
![3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B15136173.png)
![4-butyl-2-[(E)-[3-methoxy-5-(1H-pyrrol-2-yl)pyrrol-2-ylidene]methyl]-1,4,5,6,7,8,9,10-octahydrocyclonona[b]pyrrole](/img/structure/B15136177.png)
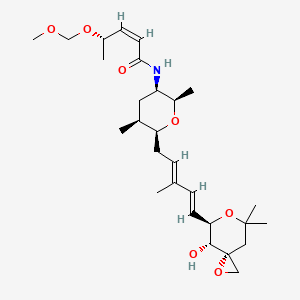
![N-[(2S)-4-[3-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide](/img/structure/B15136190.png)
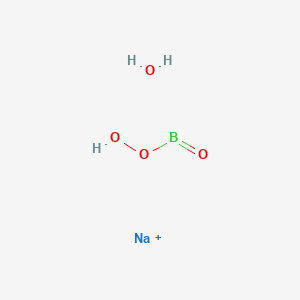
![L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(phenylmethyl) ester](/img/structure/B15136203.png)

![2-ethoxy-N-[1-[3-(methylamino)phenyl]ethyl]-5-(2-methylpropanoylamino)benzamide](/img/structure/B15136216.png)
![(3Z,8R,13R,15R,16S,17S,18R,21Z,23E)-3,11,17-trimethylspiro[6,14,19,28,29-pentaoxapentacyclo[23.3.1.115,18.08,13.08,17]triaconta-3,11,21,23-tetraene-16,2'-oxirane]-5,20-dione](/img/structure/B15136217.png)

![N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-[3-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]-4-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B15136226.png)
